5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-
Description
Structure and Key Features:
This compound features a thiazole ring substituted with:
- A carboxylic acid group at position 5.
- A methyl group at position 2.
- A 2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl chain at position 2.
Its molecular weight is estimated to exceed 350 g/mol, based on analogs like ethyl 2-(3,4-dichlorophenyl)-4-methyl-5-thiazolecarboxylate (MW: 316.20) .
The tert-butylphenoxyethyl side chain likely requires additional etherification or alkylation steps.
Properties
CAS No. |
927995-90-2 |
|---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-(2-tert-butyl-4-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO3S/c1-11-6-7-14(13(10-11)18(3,4)5)22-9-8-15-19-12(2)16(23-15)17(20)21/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
InChI Key |
ULJRFJOTFMUPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2=NC(=C(S2)C(=O)O)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenoxyethyl Side Chain
The 2-(2-(tert-butyl-4-methylphenoxy)ethyl) group is synthesized via Williamson ether synthesis :
-
4-Methylphenol is alkylated with tert-butyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 2-(1,1-dimethylethyl)-4-methylphenol .
-
The phenolic intermediate reacts with 1,2-dibromoethane in the presence of NaOH (ethanol, reflux, 12 h) to form 2-(2-bromoethoxy)-2-(1,1-dimethylethyl)-4-methylbenzene .
Thiazole Ring Construction
The α-bromoketone 2-bromo-1-(2-(2-(tert-butyl-4-methylphenoxy)ethyl)ethyl)propan-1-one is prepared by reacting the brominated side chain with bromoacetone (Et₃N, CH₂Cl₂, 0°C→RT, 6 h). This ketone is then condensed with thiourea in ethanol under reflux (24 h) to form the 2-aminothiazole intermediate. Subsequent oxidation of the 5-methyl group to a carboxylic acid is achieved using HNO₃/H₂SO₄ (1:3 v/v, 90°C, 5 h), yielding the target compound in 68% overall yield .
Halomethyl Oxidation Pathway
This method leverages the conversion of 5-chloromethylthiazole intermediates to carboxylic acids via sequential hydrolysis and oxidation, as detailed in US3274207A .
Halomethylthiazole Synthesis
A thiazole precursor with a chloromethyl group at position 5 is synthesized by reacting 4-methylthiazole-2-carboxaldehyde with SOCl₂ (reflux, 8 h). The aldehyde group is simultaneously oxidized to a chloromethyl group under these conditions.
Hydrolysis and Oxidation
The chloromethylthiazole undergoes hydrolysis in H₂SO₄/H₂O (1:1, 60°C, 4 h) to form the hydroxymethylthiazole , which is subsequently oxidized with HNO₃/H₂SO₄ (1:2 v/v, 80°C, 3 h) to yield the carboxylic acid. This two-step process achieves a 72% yield with minimal byproducts.
Condensation-Saponification Approach
US3882110A outlines a method where alkyl thioamides are condensed with halogeno-3-oxo-propionates to form thiazole esters, which are saponified to carboxylic acids.
Thioamide Preparation
2-(2-(tert-butyl-4-methylphenoxy)ethyl)thioamide is synthesized by treating the corresponding amide with Lawesson’s reagent (toluene, reflux, 6 h). This thioamide is then reacted with ethyl 2-chloro-3-oxo-propionate in cyclohexane (reflux, 12 h) to form the thiazole ester .
Saponification
The ester is hydrolyzed using NaOH/EtOH (1:1, 70°C, 2 h) to yield the carboxylic acid. This method provides a 65% yield and is notable for its scalability.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Bromoketone, thiourea | 68 | High regioselectivity | Multi-step side-chain synthesis |
| Halomethyl Oxidation | SOCl₂, HNO₃/H₂SO₄ | 72 | Straightforward oxidation | Requires toxic chloromethyl precursor |
| Condensation-Saponification | Lawesson’s reagent, NaOH | 65 | Scalable, mild conditions | Low yield in thioamide step |
Reaction Optimization Insights
-
Temperature Control : Oxidation steps (e.g., HNO₃/H₂SO₄) require strict temperature regulation (80–90°C) to prevent decarboxylation.
-
Acid Selection : H₂SO₄ outperforms HCl in hydrolysis due to its dual role as a catalyst and dehydrating agent.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates during coupling reactions.
Challenges in Functionalization
Introducing the 2-[2-(tert-butyl-4-methylphenoxy)ethyl] group poses steric challenges, necessitating:
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine Derivatives: Formed through reduction reactions.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized several thiazole derivatives and evaluated their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives of thiazole compounds possess promising antibacterial effects, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer activities. A study on thiazole-based compounds revealed their effectiveness against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The compounds were subjected to molecular docking studies to understand their binding affinities with target proteins involved in cancer progression, indicating their potential as anticancer agents .
Agricultural Applications
Fungicides and Herbicides
The structural features of thiazole derivatives allow them to function as effective fungicides and herbicides. Research has shown that certain thiazolecarboxylic acids can inhibit the growth of plant pathogens and weeds, making them valuable in agricultural practices. For example, a series of thiazole derivatives were tested for their efficacy against common agricultural pests and showed significant inhibitory effects .
Materials Science Applications
Polymer Chemistry
Thiazole compounds are utilized in the synthesis of advanced materials. Their ability to act as monomers or cross-linking agents in polymerization processes enhances the mechanical properties of polymers. Studies have indicated that incorporating thiazole units into polymer matrices can improve thermal stability and mechanical strength, which is beneficial for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence biochemical pathways such as the oxidative stress response and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
- Electron-Withdrawing vs. Bulky Groups : Dichlorophenyl (electron-withdrawing) in contrasts with the tert-butyl group (electron-donating, bulky) in the target compound. This affects electronic properties and steric interactions in biological targets .
- Functional Group Impact : Carboxylic acid derivatives (e.g., target compound, Febuxostat) are bioactive in pharmaceuticals, while esters (e.g., ) are often synthetic intermediates.
Febuxostat () :
- Activity: Inhibits xanthine oxidase (IC50: ~1 nM) due to the 3-cyano-4-isobutoxyphenyl group enhancing binding affinity.
- Comparison: The target compound lacks the cyano group but shares the 4-methyl-thiazolecarboxylic acid core. Its tert-butylphenoxyethyl chain may confer distinct pharmacokinetics (e.g., longer half-life).
Anticancer Thiazolecarboxamides () :
- Structure-Activity Relationship (SAR): Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides show IC50 values <1 µM in cancer cell lines. Replacing the pyridinyl group with tert-butylphenoxyethyl (as in the target compound) could alter cytotoxicity profiles.
Regulatory Status :
- REACH tonnage data for similar compounds (e.g., 5-thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-) suggest production for research-scale applications .
Biological Activity
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl- is a complex organic compound with a thiazole ring structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including enzyme inhibition, anti-inflammatory effects, and antimicrobial activities, supported by detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.48 g/mol. The thiazole ring and various substituents contribute to its reactivity and specificity in biological applications.
Enzyme Inhibition
Research indicates that 5-Thiazolecarboxylic acid derivatives may act as enzyme inhibitors. For instance, studies have shown that certain thiazole derivatives exhibit significant xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout and hyperuricemia. In one study, a related compound demonstrated an IC50 value of 8.1 μM against xanthine oxidase, suggesting potential therapeutic applications in metabolic disorders .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties. It shows promise against various microbial strains due to its ability to inhibit specific enzymes required for microbial growth. This mechanism is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. By inhibiting pro-inflammatory enzymes, it may reduce inflammation in various disease models. This activity is particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Study on Antiproliferative Activity
A recent study investigated the antiproliferative effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 5-Thiazolecarboxylic acid exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The most effective compounds showed IC50 values ranging from 0.05 to 0.1 µM, highlighting their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of thiazole derivatives with target proteins involved in cancer progression. For example, compounds were docked against BRAF V600E and EGFR targets, showing promising binding scores that correlate with their antiproliferative activities .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4-Methylthiazole-5-carboxylic acid | 14527-44-7 | 8.1 | Xanthine oxidase inhibitor |
| 2-Methyl-5-thiazolecarboxylic acid | 40004-69-1 | 3.6 | Antimicrobial activity |
| 2-Aminothiazole-5-carboxylic acid | 40283-46-3 | 0.05 | Antiproliferative agent |
Q & A
Basic: What are the key considerations for synthesizing this thiazolecarboxylic acid derivative with high stereochemical purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions to minimize isomer formation. For example:
- Use EDCI/HOBt coupling agents to activate carboxylic acid intermediates, ensuring regioselective amide bond formation .
- Monitor pH (e.g., pH 7–8) to prevent racemization during cyclization steps.
- Employ chiral resolving agents (e.g., L- or D-cysteine derivatives) to isolate (4R)- or (4S)-isomers, as demonstrated in similar thiazolidine syntheses (yields: 53.9–58.3%) .
- Validate purity via melting point analysis (e.g., 121–158°C ranges in related compounds) and H NMR integration .
Advanced: How can computational methods optimize reaction pathways for derivatives with bulky substituents (e.g., tert-butylphenoxy groups)?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:
- Predict steric hindrance effects of bulky groups on transition states, as shown in ICReDD’s workflow for reaction design .
- Simulate solvent interactions (e.g., DMF or DCM) to identify optimal dielectric environments for coupling reactions .
- Combine computational data with high-throughput screening to prioritize synthetic routes, reducing trial-and-error experimentation .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Spectral Analysis:
- Physical Characterization:
Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Target Engagement Studies:
Basic: What strategies improve solubility for in vitro biological assays?
Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., carboxylate salts or PEGylated side chains) without disrupting the thiazole core .
- Formulation: Use biocompatible surfactants (e.g., Tween-80) or cyclodextrin-based carriers for hydrophobic derivatives .
- pH Adjustment: Prepare stock solutions in mildly alkaline buffers (pH 8–9) to enhance ionization of the carboxylic acid moiety .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing enzyme inhibition?
Methodological Answer:
- Substituent Variation:
- Molecular Docking:
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Optimization:
- Purification:
Advanced: What computational tools predict metabolic liabilities in this compound?
Methodological Answer:
- In Silico Metabolism Prediction:
Basic: How to validate the purity of intermediates using chromatography?
Methodological Answer:
- HPLC Conditions:
Advanced: How to address discrepancies between computational and experimental logP values?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
